molecular formula C17H12ClF3N2O2 B1226151 methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate CAS No. 339099-19-3

methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate

Cat. No. B1226151
CAS RN: 339099-19-3
M. Wt: 368.7 g/mol
InChI Key: FWXGCAPUMGLGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Safety Information : It carries warning labels (H315, H319, H335) and precautionary statements (P280, P304+P340) .

Synthesis Analysis

The synthesis of this compound involves several steps, including chlorination and fluorination reactions. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor-phase fluorination of 2,3,5-DCTC leads to the desired product .


Molecular Structure Analysis

The molecular structure of methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate consists of an indole ring fused with a pyridine ring. The trifluoromethyl group and the chloro substituent are strategically positioned within the structure .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including coupling reactions and hydrolysis. For example, it serves as an intermediate for the synthesis of fluazifop, an agrochemical. The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas during the reaction .

Scientific Research Applications

Agrochemicals

Trifluoromethylpyridines, such as the one present in the compound , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients that protect crops from pests . The trifluoromethyl group enhances the biological activity and physical properties of these compounds, making them an essential part of modern pest control solutions.

Pharmaceuticals

The indole moiety of this compound is significant in pharmaceuticals due to its biological potential. Indole derivatives exhibit a wide range of activities, including antiviral, anti-inflammatory, anticancer, and anti-HIV properties . This makes them valuable for drug development and therapeutic applications.

Synthetic Methodology

The compound’s synthesis involves metal-free oxidative trifluoromethylation, which is a significant method in organic chemistry. This process allows for the selective introduction of trifluoromethyl groups to indoles, which are crucial for creating bioactive molecules .

Material Science

Compounds with trifluoromethyl groups are often applied to materials due to their ability to enhance polarity, stability, and lipophilicity . This can lead to the development of new materials with improved properties for various industrial applications.

Veterinary Medicine

Similar to its use in human pharmaceuticals, the compound’s derivatives are also used in veterinary medicine. They contribute to treatments for animals, showcasing the versatility of the trifluoromethyl and indole groups .

Biological Research

The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety offer a wide range of biological activities. This makes the compound a subject of interest in biological research, where it can be used to study cellular processes and develop new biological assays .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are attributed to the unique physicochemical properties of the fluorine atom and the pyridine moiety. These compounds find applications in crop protection and pharmaceuticals .

Safety and Hazards

  • Precautionary Statements : P280 (Wear protective gloves/eye protection), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing) .

properties

IUPAC Name

methyl 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2/c1-25-15(24)6-10-9-23(14-5-3-2-4-12(10)14)16-13(18)7-11(8-22-16)17(19,20)21/h2-5,7-9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXGCAPUMGLGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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